2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1638768-28-1
VCID: VC2894286
InChI: InChI=1S/C6H3ClFN3/c7-6-10-1-3-4(8)2-9-5(3)11-6/h1-2H,(H,9,10,11)
SMILES: C1=C(C2=CN=C(N=C2N1)Cl)F
Molecular Formula: C6H3ClFN3
Molecular Weight: 171.56 g/mol

2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine

CAS No.: 1638768-28-1

Cat. No.: VC2894286

Molecular Formula: C6H3ClFN3

Molecular Weight: 171.56 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine - 1638768-28-1

Specification

CAS No. 1638768-28-1
Molecular Formula C6H3ClFN3
Molecular Weight 171.56 g/mol
IUPAC Name 2-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C6H3ClFN3/c7-6-10-1-3-4(8)2-9-5(3)11-6/h1-2H,(H,9,10,11)
Standard InChI Key BSWOAFDHSXXNQU-UHFFFAOYSA-N
SMILES C1=C(C2=CN=C(N=C2N1)Cl)F
Canonical SMILES C1=C(C2=CN=C(N=C2N1)Cl)F

Introduction

Chemical Structure and Properties

Molecular Identity and Structure

2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is characterized by its distinctive molecular structure featuring a pyrrolo[2,3-d]pyrimidine core with specific halogen substitutions. The compound contains a chlorine atom at the 2-position and a fluorine atom at the 5-position of the bicyclic framework . This heterocyclic compound has a relatively compact structure with no rotatable bonds, contributing to its molecular rigidity .

The basic molecular information for 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is summarized in the following table:

PropertyValue
Molecular FormulaC₆H₃ClFN₃
Molecular Weight171.56 g/mol
CAS Number1638768-28-1
IUPAC Name2-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
InChIInChI=1S/C6H3ClFN3/c7-6-10-1-3-4(8)2-9-5(3)11-6/h1-2H,(H,9,10,11)
Canonical SMILESC1=C(C2=CN=C(N=C2N1)Cl)F

Physical and Chemical Properties

The physical and chemical properties of 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine contribute significantly to its behavior in various chemical environments and biological systems. Based on computational predictions and experimental data, several key properties have been identified :

PropertyValue
XLogP3-AA1.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0
Topological Polar Surface Area41.6 Ų
Complexity157
Melting Point~177-180°C (decomposition)*

*Melting point is estimated based on data from a similar compound .

The compound's moderate lipophilicity (XLogP3-AA value of 1.7) suggests a balance between hydrophilic and lipophilic properties, which is often favorable for drug-like compounds . The presence of one hydrogen bond donor and three hydrogen bond acceptors provides opportunities for intermolecular interactions, which are crucial for binding to biological targets .

Synthesis Methods and Chemical Reactivity

Chemical Reactivity

The chemical reactivity of 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is significantly influenced by the presence of halogen substituents, particularly the chlorine at position 2 and fluorine at position 5. These functional groups contribute to several key reactivity patterns:

  • Nucleophilic Substitution: The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution reactions, making this position a prime site for chemical modifications.

  • Electrophilic Aromatic Substitution: The pyrrole ring within the bicyclic system may undergo electrophilic aromatic substitution reactions, though with reduced reactivity compared to simple pyrroles due to the fused pyrimidine ring.

  • N-H Reactivity: The N-H group at position 7 can participate in various reactions, including alkylation and acylation, providing another site for structural modifications.

These reactivity patterns make 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine a versatile building block for the synthesis of more complex derivatives with potential biological activities.

Biological Activities and Applications

Kinase Inhibition Properties

Pyrrolo[2,3-d]pyrimidine derivatives, including compounds structurally related to 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine, have been investigated for their potential as inhibitors of various kinases. While specific data on the kinase inhibitory activity of 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine itself is limited in the provided sources, the structural features of this compound suggest potential activity in this area.

The related compound 2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine has been classified as a kinase inhibitor, targeting specific enzymes involved in cellular signaling pathways. It has been specifically noted to act as an inhibitor of tyrosine kinase, targeting the signal transducers and activators of transcription 6 (STAT6) pathway.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine and related compounds is crucial for optimizing their biological activities. Several structural features may contribute to the biological activity:

  • The chlorine at position 2 provides a site for potential nucleophilic substitution, allowing for structural modifications that can tune binding affinity to specific targets.

  • The fluorine at position 5 may enhance metabolic stability and binding interactions through hydrogen bonding or dipole-dipole interactions.

  • The N-H group at position 7 can serve as both a hydrogen bond donor and a site for further derivatization to optimize pharmacokinetic properties.

The absence of the methyl group at position 4 (as compared to 2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine) may result in different binding characteristics and biological activities, highlighting the importance of subtle structural modifications in drug design.

Comparison with Related Compounds

2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine

2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine is a closely related compound that differs from 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine by the presence of a methyl group at the 4-position. This structural difference results in distinct molecular properties and potentially different biological activities.

Property2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine
Molecular FormulaC₆H₃ClFN₃C₇H₅ClFN₃
Molecular Weight171.56 g/mol185.58 g/mol
Key Functional Groups2-Chloro, 5-Fluoro2-Chloro, 5-Fluoro, 4-Methyl
Mechanism of ActionNot specifically detailed in sourcesInhibitor of tyrosine kinase, targeting STAT6 pathway

Other Pyrrolo[2,3-d]pyrimidine Derivatives

The pyrrolo[2,3-d]pyrimidine scaffold represents an important pharmacophore in medicinal chemistry, with numerous derivatives exhibiting diverse biological activities. Some notable variations include:

  • 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine: This positional isomer, with the chlorine at position 4 instead of position 2, may exhibit different reactivity patterns and biological activities .

  • Pyrrolo[2,3-d]pyrimidines with various substituents at positions 2, 4, 5, and 7, which have been explored as kinase inhibitors, antifolates, and anticancer agents.

The diversity of biological activities observed within this class of compounds highlights the versatility of the pyrrolo[2,3-d]pyrimidine scaffold and underscores the importance of systematic structure-activity relationship studies.

Research Findings and Future Directions

Current Research Status

Research on 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine focuses primarily on its binding affinity and inhibitory effects on specific targets such as kinases. While detailed research findings specific to this compound are somewhat limited in the available sources, the broader class of pyrrolo[2,3-d]pyrimidine derivatives has been extensively studied for various biological applications.

The compound's unique structure lends itself to various applications in medicinal chemistry, particularly in the development of kinase inhibitors that could be relevant for treating conditions ranging from cancer to inflammatory disorders.

Future Research Directions

Given the current state of knowledge regarding 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine, several promising research directions emerge:

  • Comprehensive Structure-Activity Relationship Studies: Systematic investigation of structural modifications and their effects on biological activity could lead to optimized derivatives with enhanced potency and selectivity.

  • Detailed Mechanistic Studies: Elucidating the precise mechanisms of action at the molecular level would provide valuable insights for rational drug design.

  • Exploration of Novel Synthetic Routes: Development of more efficient, scalable, and environmentally friendly synthetic methods would facilitate further research and potential commercial applications.

  • Investigation of Additional Biological Targets: Beyond known kinase targets, exploration of the compound's activity against other biological targets could uncover novel therapeutic applications.

  • Computational Studies: In silico modeling and simulation could help predict binding modes, pharmacokinetic properties, and potential off-target effects, guiding experimental work more efficiently.

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